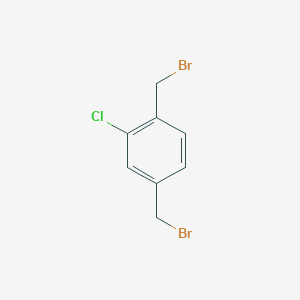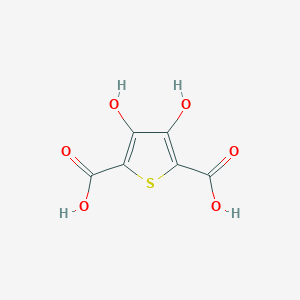
1,4-ビス(4-フルオロベンゾイル)ベンゼン
概要
説明
1,4-Bis(4-fluorobenzoyl)benzene is an aromatic compound that belongs to the class of organic compounds known as benzophenones. It is characterized by the presence of two 4-fluorobenzoyl groups attached to a central benzene ring. This compound is known for its nucleophilic properties and is used as a monomer in the synthesis of high-performance polymers .
科学的研究の応用
1,4-Bis(4-fluorobenzoyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of high-performance plastics and materials.
作用機序
Target of Action
1,4-Bis(4-fluorobenzoyl)benzene is a monomer that belongs to the class of aromatic compounds
Mode of Action
This compound has been shown to be a nucleophilic compound . Nucleophilic compounds are substances that donate an electron pair to an electrophile to form a chemical bond in a reaction. They are often involved in the formation of new bonds.
Biochemical Pathways
1,4-Bis(4-fluorobenzoyl)benzene is used as a building block in the synthesis of various polymers . For instance, it polymerizes with 4,4′-isopropylidenediphenol (bisphenol-A) in the presence of N-methyl-2-pyrrolidinone (solvent) to afford high molecular weight polymers . It was also used for the synthesis of sulfonated poly(aryl ether ketone)s (SPAEK) copolymers by aromatic nucleophilic polycondensation .
Result of Action
The result of the action of 1,4-Bis(4-fluorobenzoyl)benzene is the formation of high molecular weight polymers when it polymerizes with bisphenol-A . These polymers have various applications in different industries.
Action Environment
The action of 1,4-Bis(4-fluorobenzoyl)benzene can be influenced by various environmental factors. For instance, the presence of a solvent like N-methyl-2-pyrrolidinone is necessary for it to polymerize with bisphenol-A . .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(4-fluorobenzoyl)benzene is typically synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride or aluminum bromide. The reaction is carried out at temperatures ranging from 25°C to 68°C .
Industrial Production Methods
In industrial settings, the preparation of 1,4-Bis(4-fluorobenzoyl)benzene follows a similar route. The reaction is optimized for high yield and purity by carefully controlling the reaction temperature and the rate of addition of the catalyst. The use of aluminum chloride as a catalyst is preferred due to its cost-effectiveness and well-studied toxicological properties .
化学反応の分析
Types of Reactions
1,4-Bis(4-fluorobenzoyl)benzene undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzoyl groups can be substituted by nucleophiles.
Polymerization: It can polymerize with compounds like bisphenol-A to form high molecular weight polymers.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Polymerization: The polymerization reaction is often carried out in the presence of a solvent like N-methyl-2-pyrrolidinone.
Major Products
Nucleophilic substitution: Substituted benzophenones.
Polymerization: High-performance polymers such as poly(aryl ether ketone)s.
類似化合物との比較
Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Similar structure but with the benzoyl groups in the 1,3-positions.
4,4’-Difluorobenzophenone: Contains two fluorine atoms on the benzophenone structure.
4-Fluorobenzophenone: Contains a single fluorine atom on the benzophenone structure.
Uniqueness
1,4-Bis(4-fluorobenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct nucleophilic properties and makes it particularly suitable for the synthesis of high-performance polymers. Its ability to form stable adducts with electrophiles also sets it apart from other similar compounds .
特性
IUPAC Name |
[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJNTLUXOZPFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600717 | |
| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68418-51-9 | |
| Record name | 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68418-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4'-Bis(4-fluorobenzoyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10600717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)


![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)


